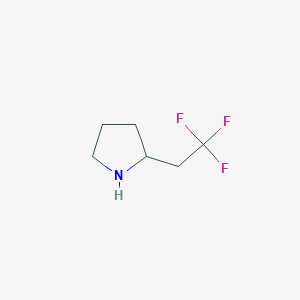

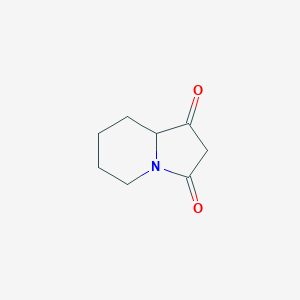

![molecular formula C15H12FN3O2 B2730695 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034266-07-2](/img/structure/B2730695.png)

2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a complex organic compound. It is related to the class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . The synthesis process is simpler and greener compared to those of BODIPYS .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by several key features. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can react with sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate to form new compounds .

Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Scientific Research Applications

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : A study described the synthesis of compounds related to the fluoro-substituted benzo[b]pyran series, which exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antiproliferative Activity

Synthesis and Antiproliferative Activity Studies of New Functionalized Pyridine Linked Thiazole Derivatives : This research developed pyridine-thiazole compounds that demonstrated promising anticancer activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), with IC50 values in the range of 5.36-8.76 μM, showcasing the potential of these compounds in cancer treatment (Alqahtani & Bayazeed, 2020).

Imaging and Diagnostic Applications

Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging the Translocator Protein (18 kDa) with PET : The paper discusses the development of DPA-714 and its derivatives as selective ligands for the translocator protein (18 kDa), which is important for in vivo imaging using positron emission tomography (PET) in neuroinflammation and neurodegenerative diseases studies (Dollé et al., 2008).

Novel Potential Antipsychotic Agents

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols : Research on this compound category, which includes 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, highlighted its antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, offering a novel pathway for antipsychotic drug development (Wise et al., 1987).

Future Directions

properties

IUPAC Name |

2-(4-fluorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBWJGDPIRRYLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

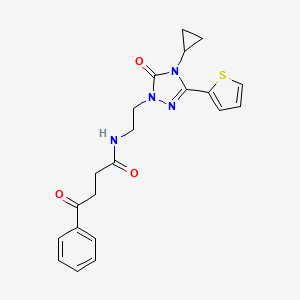

![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)

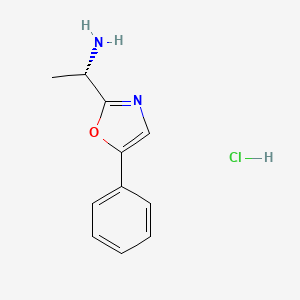

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)

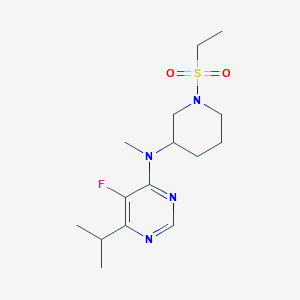

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2730616.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)

![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/no-structure.png)

![6-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2-[(4-methoxybenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B2730635.png)